molecular formula C16H26O2 B15364022 1,4-Dicyclohexyl-1,4-butanedione CAS No. 18986-63-5

1,4-Dicyclohexyl-1,4-butanedione

Cat. No.: B15364022
CAS No.: 18986-63-5
M. Wt: 250.38 g/mol
InChI Key: DYWGYUNIUHCTRI-UHFFFAOYSA-N
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Description

1,4-Dicyclohexyl-1,4-butanedione is an organic compound with the molecular formula C16H26O2. It is a derivative of butanedione, where two cyclohexyl groups are attached to the carbonyl carbons of butanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexyl-1,4-butanedione can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-butanedione with cyclohexylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyclohexyl-1,4-butanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of dicarboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dicyclohexyl-1,4-butanedione has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-Dicyclohexyl-1,4-butanedione exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its carbonyl groups, which can form reversible covalent bonds with nucleophiles.

Comparison with Similar Compounds

  • 1,4-Diphenyl-1,4-butanedione

  • 1,4-Butanediol

  • 1,4-Diphenylbutane-1,4-dione

Properties

CAS No.

18986-63-5

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,4-dicyclohexylbutane-1,4-dione

InChI

InChI=1S/C16H26O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

DYWGYUNIUHCTRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CCC(=O)C2CCCCC2

Origin of Product

United States

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